molecular formula C19H25N3O3S B268805 N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

Katalognummer B268805
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: SESUQLSEZZWZLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound is commonly referred to as CMPTU and has been synthesized using various methods. The purpose of

Wirkmechanismus

The mechanism of action of CMPTU involves the inhibition of various enzymes such as carbonic anhydrase and urease. This compound binds to the active site of these enzymes and prevents their catalytic activity. It has also been shown to inhibit the activity of various cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
CMPTU has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and urease, anti-inflammatory and analgesic effects, and the inhibition of cytokines and chemokines. This compound has also been shown to have antitumor effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CMPTU in lab experiments include its potent inhibitory effects on various enzymes and its anti-inflammatory and analgesic effects. However, the limitations of using CMPTU in lab experiments include its potential toxicity and the need for further research to determine its long-term effects.

Zukünftige Richtungen

There are several future directions for the use of CMPTU in scientific research, including its potential use as an antitumor agent, its use in the treatment of inflammatory diseases, and its use in the development of new therapies for various diseases. Further research is needed to determine the long-term effects of CMPTU and to optimize its use in various applications.
Conclusion:
In conclusion, CMPTU is a chemical compound that has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been synthesized using various methods and has been shown to have potent inhibitory effects on various enzymes, anti-inflammatory and analgesic effects, and antitumor effects in animal models. Further research is needed to determine the long-term effects of CMPTU and to optimize its use in various applications.

Synthesemethoden

CMPTU can be synthesized using various methods, including the reaction of cyclohexyl isocyanate with 4-(4-morpholinylcarbonyl)phenyl isothiocyanate. The reaction takes place in the presence of a solvent such as acetonitrile, and the resulting product is purified using various techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

CMPTU has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been shown to have potent inhibitory effects on various enzymes such as carbonic anhydrase and urease. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Eigenschaften

Molekularformel

C19H25N3O3S

Molekulargewicht

375.5 g/mol

IUPAC-Name

N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H25N3O3S/c23-17(14-4-2-1-3-5-14)21-19(26)20-16-8-6-15(7-9-16)18(24)22-10-12-25-13-11-22/h6-9,14H,1-5,10-13H2,(H2,20,21,23,26)

InChI-Schlüssel

SESUQLSEZZWZLQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Kanonische SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.